4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazolo[3,4-b]pyridine core, a sulfamoylphenyl group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzene as the alkylating agent.
Formation of the Sulfamoylphenyl Group: The sulfamoyl group is introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Interference with DNA/RNA: Affecting the replication or transcription processes in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-(3-chloro-2-methylphenyl)-1-methyl-1-phenylsemicarbazide
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-14-3-7-17(8-4-14)29-22-20(15(2)28-29)21(24)19(13-27-22)23(30)26-12-11-16-5-9-18(10-6-16)33(25,31)32/h3-10,13H,11-12H2,1-2H3,(H,26,30)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYRRUQIEHUINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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